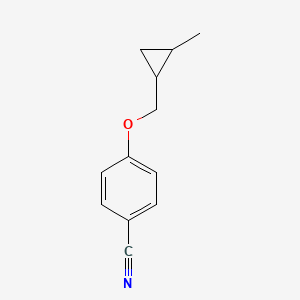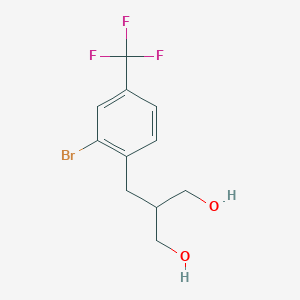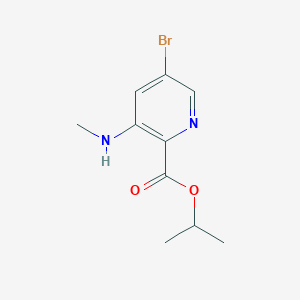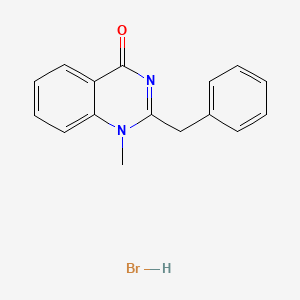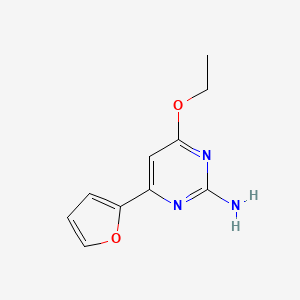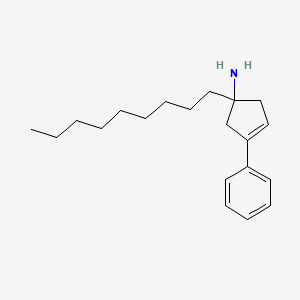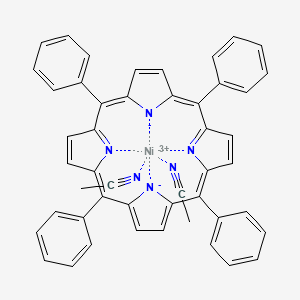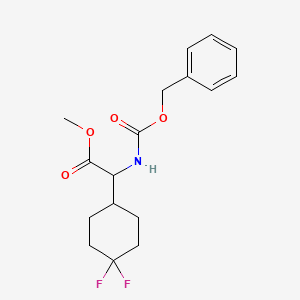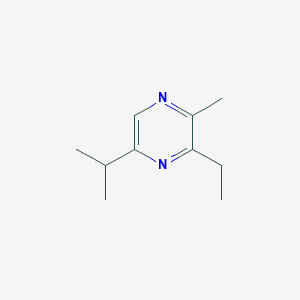
3-Ethyl-5-isopropyl-2-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-isopropyl-2-methylpyrazine: is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are commonly found in nature, particularly in foods and beverages. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a methyl group attached to the pyrazine ring. It is often associated with distinct aroma properties and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-isopropyl-2-methylpyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions. The use of high-purity reagents and advanced catalytic systems ensures the efficient production of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-isopropyl-2-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction can produce reduced pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-5-isopropyl-2-methylpyrazine is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities and materials .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain microorganisms .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-tumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the food and beverage industry, this compound is used as a flavoring agent due to its distinct aroma properties. It is also utilized in the production of fragrances and perfumes .
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-isopropyl-2-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . The compound’s unique structure allows it to engage in various biochemical interactions, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
2-Isopropyl-3-methoxypyrazine: Known for its odor properties and presence in certain wines.
3-Isopropyl-2-methoxy-5-methylpyrazine: Found in blood plasma and has similar aromatic properties.
Uniqueness: 3-Ethyl-5-isopropyl-2-methylpyrazine stands out due to its specific combination of ethyl, isopropyl, and methyl groups attached to the pyrazine ring. This unique structure contributes to its distinct aroma and biological activities, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-8(4)11-6-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
RYTDAVJNZVSGSK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN=C1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


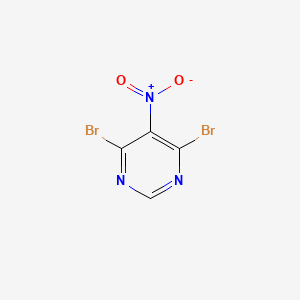

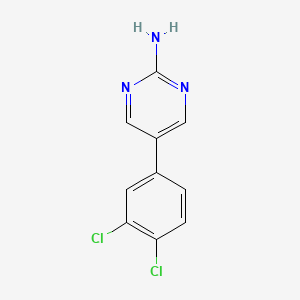
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)

